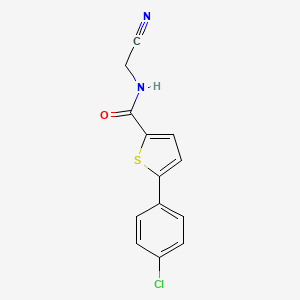
5-(4-Chlorophenyl)-N-(cyanomethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They can be substituted with various groups at different positions, such as hydroxyl, methyl, and amino groups .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors can include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
The molecular structures of the synthesized thiophene-2-carboxamide derivatives were determined using IR, 1H NMR, and mass spectroscopic analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions and reactions with N-(4-acetylphenyl)-2-chloroacetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized thiophene-2-carboxamide derivatives were studied using density functional theory (DFT). They exhibited a close HOMO–LUMO energy gap .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Thiophene derivatives, including those related to 5-(4-Chlorophenyl)-N-(cyanomethyl)thiophene-2-carboxamide, have been synthesized and evaluated for their anticancer properties. They have shown inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
- Derivatives of thiophene carboxamide have been studied for their antimicrobial properties. These compounds, synthesized through reactions like the Gewald reaction, have been screened and found effective against various microbial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anti-Inflammatory and Antioxidant Activity
- Certain acid chloride derivatives of thiophene carboxamides have been evaluated for their anti-inflammatory and antioxidant activities, showing results comparable to established drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Optical Properties
- The absorption and fluorescence spectra of carboxamides, including those related to the chemical structure , have been investigated. These studies provide insights into the electronic and photophysical properties of these compounds, which can be relevant in the development of materials with specific optical characteristics (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Environmental Applications
- Thiophene carboxamides have been incorporated into polymers like CMC and Chitosan for enhancing their efficiency in removing heavy metal ions from wastewater. This application indicates the potential of these compounds in environmental remediation technologies (2020).
CNS Depressant Activity
- Some Schiff bases of thiophene-3-carboxamide have been synthesized and evaluated for CNS depressant activity, indicating potential applications in the development of new therapeutic agents (Bhattacharjee, Saravanan, & Mohan, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(cyanomethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)11-5-6-12(18-11)13(17)16-8-7-15/h1-6H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUASXUFSDBLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-N-(cyanomethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)


![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)
![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)
![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)


![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)